Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy-

Description

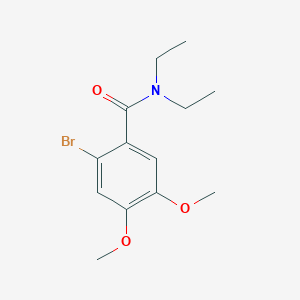

Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy-, is a substituted benzamide derivative characterized by a bromine atom at the 2-position, diethylamino groups at the N,N positions, and methoxy groups at the 4- and 5-positions of the benzene ring. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and material science. The bromine atom enhances electrophilic reactivity, while the methoxy groups contribute electron-donating effects, influencing solubility and binding interactions.

Properties

CAS No. |

105875-33-0 |

|---|---|

Molecular Formula |

C13H18BrNO3 |

Molecular Weight |

316.19 g/mol |

IUPAC Name |

2-bromo-N,N-diethyl-4,5-dimethoxybenzamide |

InChI |

InChI=1S/C13H18BrNO3/c1-5-15(6-2)13(16)9-7-11(17-3)12(18-4)8-10(9)14/h7-8H,5-6H2,1-4H3 |

InChI Key |

KTOYVVXKBNEDHC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1Br)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Amidation via Acyl Chloride and Amine

The most common approach involves the reaction of a 2-bromo-4,5-dimethoxybenzoyl chloride intermediate with diethylamine. The preparation steps can be outlined as follows:

Step 1: Synthesis of 2-bromo-4,5-dimethoxybenzoyl chloride

Starting from 2-bromo-4,5-dimethoxybenzoic acid, the acid chloride is prepared by treatment with thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions, often in the presence of catalytic DMF to facilitate the reaction.

Step 2: Amidation Reaction

The acid chloride is reacted with diethylamine in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under cooling (0–5 °C) to control the exothermic reaction and minimize side products. A base such as triethylamine can be added to neutralize the hydrogen chloride formed.

Step 3: Workup and Purification

The reaction mixture is quenched with water, and the organic layer is separated, dried, and concentrated. The crude product is purified by recrystallization from ethanol or by chromatographic methods to yield the target benzamide.

Alternative Synthetic Approaches

Direct Amidation Using Coupling Reagents

Direct coupling of 2-bromo-4,5-dimethoxybenzoic acid with diethylamine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine) can be employed. This method avoids the need for acid chloride preparation and can be carried out at room temperature.

-

Microwave irradiation has been reported to accelerate amidation reactions, improving yields and reducing reaction times for benzamide derivatives with halogen substituents. This method can be optimized for the target compound by adjusting microwave power, temperature, and time.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, or ethyl acetate | Solubility and reaction rate considerations |

| Temperature | 0–5 °C during acid chloride addition; room temp for amidation | Controls side reactions and improves selectivity |

| Base | Triethylamine or pyridine | Neutralizes HCl formed during amidation |

| Molar Ratios | Acid chloride:diethylamine = 1:1.1–1.5 | Slight excess of amine improves conversion |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization or silica gel chromatography | Ensures high purity (>95%) |

Analytical and Characterization Techniques

To confirm the successful synthesis of benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy-, the following spectroscopic methods are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Aromatic protons typically appear between δ 6.5–8.0 ppm; methoxy groups as singlets near δ 3.7–3.9 ppm; diethylamine N-CH₂ and CH₃ groups show characteristic triplets and quartets.

- ¹³C NMR: Signals for carbonyl carbon (~165–170 ppm), aromatic carbons, methoxy carbons (~55–60 ppm), and aliphatic carbons of diethyl groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

- Amide carbonyl stretch near 1650–1680 cm⁻¹.

- N-H bending vibrations around 3300 cm⁻¹.

- C-Br stretching vibrations in the fingerprint region (~500–600 cm⁻¹).

-

- Molecular ion peak corresponding to the molecular weight (calculated ~320–330 g/mol depending on isotopes).

- Fragmentation patterns consistent with benzamide and diethylamine moieties.

-

- Confirms composition consistent with C, H, N, Br, and O content.

Summary Table of Preparation Methods

| Method | Starting Materials | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chloride Amidation | 2-bromo-4,5-dimethoxybenzoic acid, diethylamine | SOCl₂ for acid chloride; triethylamine base; DCM solvent; 0–5 °C | High yield; well-established | Requires handling acid chlorides |

| Direct Amidation with Coupling | 2-bromo-4,5-dimethoxybenzoic acid, diethylamine | EDCI or DCC; DMAP catalyst; room temp | Avoids acid chloride; milder | Possible side products; longer reaction time |

| Microwave-Assisted Amidation | Same as above | Microwave irradiation; optimized time/temp | Faster reaction; improved yield | Requires microwave equipment |

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), primary or secondary amines

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alcohols

Substitution: Hydroxylated, cyanated, or aminated derivatives

Scientific Research Applications

Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The bromine and diethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The dimethoxy groups can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Key Observations :

- Substituent Position : The 2-bromo substitution in the target compound distinguishes it from analogs like C8 (4-bromo), affecting steric and electronic interactions in binding pockets .

- Electron Effects : Methoxy groups in 4,5-positions (shared with 4,5-dimethoxy-2-nitrobenzamide) stabilize the aromatic ring via electron donation, while bromine or nitro groups act as electron-withdrawing moieties .

Key Observations :

- Regioselectivity : Bromination at the 2-position (target compound) is more challenging than at the 4-position (C8) due to electronic directing effects of methoxy groups .

- Spectroscopic Data: The carbonyl carbon in benzamides consistently resonates near 166 ppm, while substituents like sulfonamido (C8) or acylamino (17) induce shifts in adjacent carbons .

Key Observations :

- Enzyme Inhibition: The target compound’s bromine and methoxy groups may mimic structural features of PCAF HAT inhibitors (e.g., compound 17), though its diethylamino group could reduce hydrogen-bonding capacity compared to acylamino analogs .

- Pharmaceutical Applications : Analogous bromo-dimethoxy structures (e.g., Pinaverium intermediate) highlight the role of such compounds in drug development .

Biological Activity

Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- (CAS Number: 11461216) is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- can be represented as follows:

- Molecular Formula : C13H18BrNO3

- Molecular Weight : 304.19 g/mol

This compound features a bromine atom and two methoxy groups attached to a benzamide structure, which may influence its biological activity.

Benzamide derivatives are often studied for their interactions with various biological targets. The specific mechanisms of action for Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- are still being elucidated, but several studies suggest potential activities related to:

- Receptor Binding : Similar compounds have shown affinity for sigma receptors and other neurotransmitter systems, indicating possible roles in neuropharmacology .

- Antiparasitic Activity : Research indicates that certain benzamide derivatives may inhibit the activity of Plasmodium falciparum equilibrative nucleoside transporter type 1, suggesting potential use as anti-parasitic agents .

Biological Activity Data

The following table summarizes key biological activities associated with Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- and its analogs:

Case Studies and Research Findings

- Antitumor Activity : A study investigated the cytotoxic effects of various benzamide derivatives on cancer cell lines. Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- exhibited significant cytotoxicity against specific cancer types, potentially through mechanisms involving tubulin polymerization inhibition .

- Neuropharmacological Effects : In vivo studies demonstrated that similar compounds could modulate neurotransmitter levels and receptor activities in rodent models. The potential for Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- to influence neurological pathways warrants further investigation .

- Pharmacokinetic Profiling : Research on pharmacokinetics revealed that modifications to the benzamide structure can significantly affect absorption and distribution properties. Compounds with similar structures showed promising profiles for oral bioavailability and metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-bromo-N,N-diethyl-4,5-dimethoxybenzamide, and how can its purity be validated?

- Synthesis : Adapt protocols from analogous brominated benzamide derivatives. For example, use nucleophilic substitution or coupling reactions, as seen in the preparation of thioamide derivatives (e.g., Method B in ). Key steps include bromination of precursor molecules and introduction of diethylamine groups under controlled conditions.

- Purification : Employ flash chromatography (e.g., 20% EtOAc/hexane, Rf ~0.26–0.29) for isolation, followed by recrystallization in solvents like chloroform/hexane .

- Characterization : Validate purity via and NMR (e.g., δ 7.65–7.19 ppm for aromatic protons, δ 205.2 ppm for carbonyl groups) and FTIR (e.g., 3237 cm for N-H stretches). High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., [M+H] calcd for CHNOS: 328.1371) .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve the molecular structure of this compound?

- Crystallization : Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane.

- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL ( ) for structure solution, focusing on bond parameters (e.g., C-N vs. C=N bond lengths, such as 1.3689 Å and 1.285 Å in benzamidine analogs). Compare torsion angles (e.g., C8-N1-C1-N2 = 13.9°) to confirm stereoelectronic effects .

Advanced Research Questions

Q. How do substituents (bromo, methoxy, diethyl) influence electronic conjugation and intermolecular interactions?

- Electronic Effects : Bromine’s electron-withdrawing nature reduces delocalization in the N-C-N skeleton (bond length difference: 0.0839 Å vs. 0.058 Å in unsubstituted benzamidines). Methoxy groups donate electrons, altering charge distribution in the aromatic ring .

- Intermolecular Interactions : Analyze C-H⋯O and C-H⋯π interactions (e.g., distances <3.5 Å) via SCXRD. Weak N-H⋯N hydrogen bonds () may stabilize crystal packing, affecting solubility and melting points .

Q. How can computational modeling predict reactivity and spectroscopic properties?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare computed NMR shifts (e.g., aromatic protons) with experimental data to validate models.

- TD-DFT for UV/Vis : Predict λ for electronic transitions (e.g., π→π in methoxy-substituted rings). Match with experimental UV spectra (e.g., 270–300 nm) .

- Reactivity : Use Fukui indices to identify electrophilic/nucleophilic sites. Bromine at C2 may direct further substitution reactions .

Q. How to address discrepancies in crystallographic data (e.g., bond lengths, angles) across studies?

- Comparative Analysis : Cross-reference bond parameters with structurally related compounds (e.g., 4-methoxy-N,N′-diphenylbenzamidine: C=N = 1.283 Å, C-N = 1.372 Å).

- Statistical Validation : Apply Hirshfeld surface analysis to quantify intermolecular contacts and assess packing effects on bond angles (e.g., N1-C1-N2 = 121.89° vs. ideal 120°) .

Methodological Guidance

Q. What strategies mitigate challenges in characterizing thermally labile derivatives?

- Low-Temperature Techniques : Collect SCXRD data at 100 K to minimize thermal motion artifacts.

- Stability Screening : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., T >150°C).

- Alternative Spectroscopy : Employ cryoprobes in NMR to enhance signal resolution for unstable intermediates .

Q. How to design experiments probing biological activity while avoiding cytotoxicity?

- Structure-Activity Relationships (SAR) : Modify the diethylamino group to tertiary amines (e.g., pyrrolidine) to enhance membrane permeability.

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) at µM concentrations. Use MTT assays to rule out cytotoxicity in HEK293 or HeLa cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.